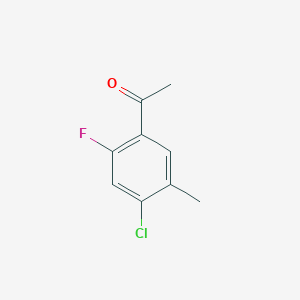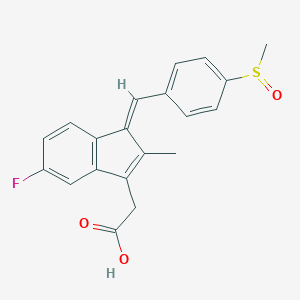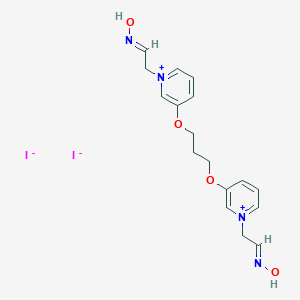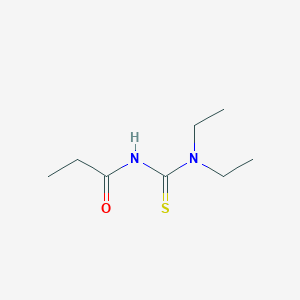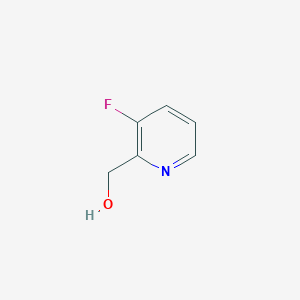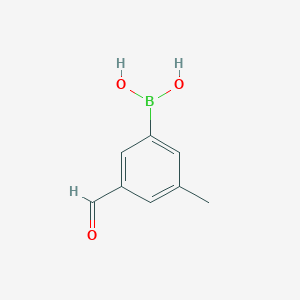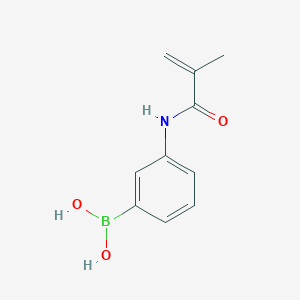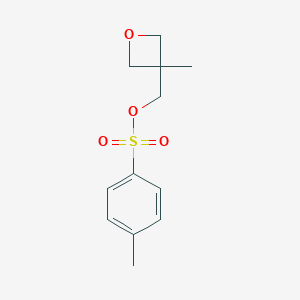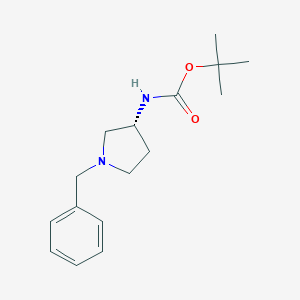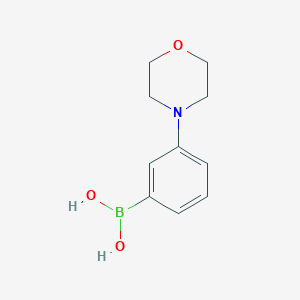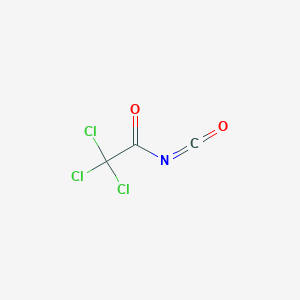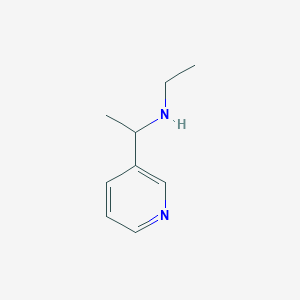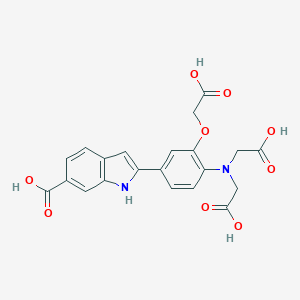
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid, commonly referred to as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a derivative of indole-6-carboxylic acid and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of BCA is not fully understood. However, it is believed that BCA binds to certain proteins and receptors, leading to the activation of various signaling pathways. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
BCA has been shown to have various biochemical and physiological effects. BCA has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and cathepsin B. BCA has also been shown to induce the expression of certain genes, including p53 and Bax. BCA has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using BCA in lab experiments include its ability to selectively bind to certain proteins and receptors, its anti-cancer properties, and its ability to inhibit the activity of certain enzymes. However, the limitations of using BCA in lab experiments include its high cost, the difficulty in synthesizing BCA, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of BCA. One future direction is the development of more efficient and cost-effective methods for synthesizing BCA. Another future direction is the identification of the specific proteins and receptors that BCA binds to and the elucidation of its mechanism of action. Additionally, the potential applications of BCA in the treatment of other diseases, such as Alzheimer's disease, should be explored.
Synthesis Methods
BCA can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most common method for synthesizing BCA is solid-phase synthesis, which involves the use of a solid support to which the BCA molecule is attached. The synthesis of BCA using the solid-phase method involves the attachment of the indole-6-carboxylic acid to a resin, followed by the addition of the amino and carboxylic acid groups using standard peptide coupling reagents.
Scientific Research Applications
BCA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and molecular imaging. BCA has been shown to have anti-cancer properties and has been used in the development of anti-cancer drugs. BCA has also been used in molecular imaging studies due to its ability to bind to certain proteins and receptors.
properties
CAS RN |
135446-92-3 |
|---|---|
Product Name |
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid |
Molecular Formula |
C21H18N2O9 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C21H18N2O9/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
PDDJAJCJQXFQCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
Other CAS RN |
135446-92-3 |
synonyms |
2-(4-(biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid Mag-indo-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



